molecular formula C12H15N3O B2872714 N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide CAS No. 2224407-86-5

N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide

Cat. No.: B2872714
CAS No.: 2224407-86-5
M. Wt: 217.272
InChI Key: FNFQRJUNSTULGN-UHFFFAOYSA-N
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Description

N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields and easy workup . The reaction conditions are optimized to ensure high purity and yield of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazoline compounds. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .

Scientific Research Applications

N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity. This inhibition disrupts essential metabolic pathways in pathogens like Mycobacterium tuberculosis, leading to their death . Additionally, the compound’s ability to inhibit β-glucosidase suggests its potential in managing diabetes by regulating glucose levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide include:

  • 2-Methyl-5,6,7,8-tetrahydroquinoxaline
  • 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which allows it to interact with a unique set of molecular targets. This specificity enhances its potential as a therapeutic agent, particularly in the treatment of diseases like tuberculosis and diabetes .

Properties

IUPAC Name

N-(2-methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-12(16)15-11-6-4-5-10-9(11)7-13-8(2)14-10/h3,7,11H,1,4-6H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFQRJUNSTULGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(CCCC2=N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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